Product packaging for Cyclopentane-1,1-diol(Cat. No.:CAS No. 108653-06-1)

Cyclopentane-1,1-diol

Cat. No.: B8671200
CAS No.: 108653-06-1
M. Wt: 102.13 g/mol
InChI Key: UYDJAHJCGZTTHB-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-diol is a biochemical intermediate with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . Its CAS Registry Number is 108653-06-1 . Compounds in the 1,1-diol family are of significant interest in synthetic and coordination chemistry. They can serve as key precursors or intermediates in various chemical syntheses . Furthermore, geminal diols can act as chelating ligands, and their structural framework contributes to the stability of metal-organic coordination compounds . The related compound [1,1'-Bi(cyclopentane)]-1,1'-diol, for instance, has been structurally characterized by X-ray crystallography, revealing details about the conformation of its cyclopentane rings and hydrogen-bonding network in the solid state . This highlights the value of such diols in materials science and crystallography research. This product is intended for research applications as a chemical building block and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B8671200 Cyclopentane-1,1-diol CAS No. 108653-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108653-06-1

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

cyclopentane-1,1-diol

InChI

InChI=1S/C5H10O2/c6-5(7)3-1-2-4-5/h6-7H,1-4H2

InChI Key

UYDJAHJCGZTTHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(O)O

Origin of Product

United States

Formation Pathways and Chemical Equilibria of Cyclopentane 1,1 Diol

Direct Hydration of Cyclopentanone (B42830)

The most direct pathway to Cyclopentane-1,1-diol is the nucleophilic addition of water to the carbonyl group of cyclopentanone. This reaction is reversible and can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. libretexts.org

Acid-Catalyzed Mechanism and Kinetic Studies

In the presence of an acid, the hydration of cyclopentanone is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent deprotonation of the resulting oxonium ion by a water molecule yields the geminal diol and regenerates the acid catalyst. libretexts.org

Cyclopentanone + H₂O ⇌ this compound

Interactive Data Table: Rate Constants for Acid-Catalyzed Oxygen Exchange in Cycloalkanones
CycloalkanonekH+ (M⁻¹s⁻¹)
Cyclobutanone1.3 x 10⁻⁴
Cyclopentanone1.2 x 10⁻³
Cyclohexanone2.5 x 10⁻²
Cycloheptanone1.1 x 10⁻²

Note: Data represents the trend in reactivity and is based on oxygen exchange studies, which serve as a proxy for hydration rates. rsc.org

Base-Catalyzed Mechanism and Kinetic Studies

Under basic conditions, the hydration mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of cyclopentanone. This step forms an alkoxide intermediate, which is then protonated by a water molecule to yield this compound and regenerate the hydroxide ion. libretexts.org

The rate of the base-catalyzed hydration is typically first order in both the ketone and the hydroxide ion concentration. Similar to the acid-catalyzed reaction, the reactivity of cyclic ketones in base-catalyzed hydration is influenced by the ring size. Studies on the rates of oxygen exchange in cycloalkanones provide insight into the relative rates of hydration.

Interactive Data Table: Rate Constants for Base-Catalyzed Oxygen Exchange in Cycloalkanones
CycloalkanonekOH⁻ (M⁻¹s⁻¹)
Cyclobutanone1.8 x 10¹
Cyclopentanone1.1 x 10⁰
Cyclohexanone3.2 x 10⁻¹
Cycloheptanone1.5 x 10⁰

Note: Data is derived from oxygen exchange studies and reflects the general trend in reactivity for base-catalyzed hydration. rsc.org

Factors Influencing Hydration Extent in Cyclic Ketones

The position of the equilibrium between a cyclic ketone and its corresponding geminal diol is influenced by several factors, including ring strain, steric effects, and electronic effects.

Ring Strain: The conversion of a carbonyl carbon from sp² hybridization in the ketone to sp³ hybridization in the geminal diol alters the bond angles within the ring. For cyclopentanone, the change from an sp² carbon with an ideal bond angle of 120° to an sp³ carbon with an ideal angle of 109.5° can relieve some of the torsional strain inherent in the five-membered ring.

Steric Effects: The presence of substituents on the ring can hinder the approach of water to the carbonyl carbon, shifting the equilibrium towards the ketone.

Electronic Effects: Electron-withdrawing groups near the carbonyl group increase its electrophilicity and favor the formation of the hydrate (B1144303). Conversely, electron-donating groups stabilize the ketone and disfavor hydration.

The equilibrium constant for the hydration of cyclopentanone is relatively small, indicating that the ketone form is favored at equilibrium. However, the extent of hydration is greater than that of acyclic ketones like acetone, a phenomenon attributed to the release of ring strain.

Interactive Data Table: Hydration Equilibrium Constants for Selected Ketones
KetoneK_hydr
Acetone0.002
Cyclopentanone0.02
Cyclohexanone0.01

Note: Values are approximate and illustrate the relative extent of hydration.

Formation via Hydrolysis of Geminal Dihalides (as a general pathway for geminal diols)

A general, though less direct, route for the formation of geminal diols is the hydrolysis of geminal dihalides. In the case of this compound, this would involve the hydrolysis of a 1,1-dihalocyclopentane, such as 1,1-dichlorocyclopentane. This reaction typically proceeds via a nucleophilic substitution mechanism.

While geminal diols are often unstable and readily dehydrate to form the corresponding carbonyl compound, the equilibrium can be shifted towards the diol under certain conditions. The hydrolysis of a geminal dihalide is a viable, albeit less common, method for generating geminal diols in situ.

Intermediacy in Complex Reaction Sequences (e.g., oxidation processes)

This compound can exist as a transient intermediate in more complex reaction sequences, particularly in oxidation reactions involving cyclopentane (B165970) or cyclopentanone.

For instance, in the ozonolysis of cyclopentene, the initial molozonide rearranges to an ozonide, which upon workup can lead to the formation of carbonyl compounds. quora.com Under aqueous conditions, the hydration of any initially formed cyclopentanone could transiently produce this compound.

Furthermore, in the Baeyer-Villiger oxidation of cyclopentanone with a peroxy acid, the reaction proceeds through a Criegee intermediate. While the primary product is a lactone, the reaction conditions, often involving aqueous media, could allow for the transient formation of the hydrate of the starting ketone.

While direct observation and isolation of this compound as an intermediate in these reactions can be challenging due to its inherent instability and the rapid subsequent reactions, its transient existence is mechanistically plausible and important for a complete understanding of these complex transformations.

Reactivity and Reaction Mechanisms of Cyclopentane 1,1 Diol

Dehydration to Cyclopentanone (B42830): Kinetics and Mechanistic Elucidation

The conversion of cyclopentane-1,1-diol back to cyclopentanone through the elimination of a water molecule is a reversible process. libretexts.org While the equilibrium for many simple ketones lies in favor of the carbonyl form, the reaction kinetics and the position of this equilibrium are significantly influenced by the surrounding chemical environment. libretexts.orgwikipedia.org

The dehydration of this compound to cyclopentanone is significantly accelerated in the presence of an acid catalyst. The generally accepted mechanism for this process involves a sequence of protonation and deprotonation steps that facilitate the elimination of water. pearson.commasterorganicchemistry.com

The pathway proceeds as follows:

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid (H-A). This step converts the poor leaving group (-OH) into a much better leaving group, water (-OH2+). pearson.com

Elimination of Water: The protonated diol then loses a molecule of water. This elimination step results in the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is shared between the carbon and the oxygen atom of the remaining hydroxyl group. This intermediate is more stable than a simple secondary carbocation.

Deprotonation: Finally, a base (which can be water or the conjugate base of the catalyst, A-) abstracts a proton from the oxygen atom of the oxocarbenium ion. This regenerates the acid catalyst and forms the carbon-oxygen double bond of cyclopentanone. pearson.com

This entire process is reversible, and under aqueous acidic conditions, cyclopentanone can be hydrated to form this compound by the reverse mechanism, known as acid-catalyzed hydration. libretexts.orgmasterorganicchemistry.com

The rate at which this compound eliminates water to form cyclopentanone is not constant but is governed by several critical factors. Understanding these factors is essential for controlling the outcome of reactions where this equilibrium is present.

FactorEffect on Dehydration RateMechanistic Rationale
Temperature IncreasesAs with most chemical reactions, an increase in temperature provides the necessary activation energy for the dehydration process, leading to a faster rate of water elimination.
Solvent VariesThe choice of solvent can significantly shift the equilibrium. In aqueous solutions, the high concentration of water favors the gem-diol form. rsc.org Conversely, in non-aqueous solvents or under conditions where water is removed (e.g., distillation), the equilibrium shifts towards the formation of cyclopentanone, thereby increasing the net rate of dehydration. libretexts.org Some organic solvents may also influence the stability of the transition states.
Catalysts IncreasesBoth acid and base catalysis accelerate the dehydration. Acids protonate a hydroxyl group to create a better leaving group (H₂O). pearson.com Bases can deprotonate a hydroxyl group, increasing electron density and facilitating the expulsion of the other hydroxyl group as a hydroxide (B78521) ion, although acid catalysis is more common for simple gem-diol dehydration.

Role as a Transient Intermediate in Organic Transformations

Beyond its equilibrium with cyclopentanone, this compound or structurally analogous tetrahedral intermediates play a crucial, short-lived role in several important organic and biochemical reaction mechanisms.

In certain enzymatic processes, gem-diol-like structures are proposed as transient intermediates. Extradiol dioxygenases, for example, are non-heme iron(II)-containing enzymes that catalyze the cleavage of aromatic rings in catechol derivatives. nih.govebi.ac.uk The mechanism involves the activation of molecular oxygen. Computational studies on the reaction mechanism of these enzymes have suggested the possibility of stepwise reaction pathways that proceed through radical gem-diol and epoxide intermediates before the final ring-opened product is formed. nih.govresearchgate.net While not a direct involvement of this compound itself, these enzymatic cycles illustrate the principle of gem-diol structures serving as pivotal, albeit fleeting, intermediates in complex biological transformations. nih.gov

The Baeyer-Villiger oxidation converts ketones into esters (or lactones in the case of cyclic ketones) using peroxy acids. When cyclopentanone is subjected to this oxidation, it forms δ-valerolactone. mdpi.com The mechanism does not involve this compound directly but proceeds through a critical tetrahedral intermediate known as the Criegee intermediate . jk-sci.comwikipedia.orgorganicchemistrytutor.com

The formation of this intermediate involves:

Protonation of the carbonyl oxygen of cyclopentanone, which enhances its electrophilicity.

Nucleophilic attack by the peroxy acid on the carbonyl carbon.

This attack results in a tetrahedral intermediate that is structurally similar to a gem-diol but contains a peroxide linkage. jk-sci.comwikipedia.org This Criegee intermediate is the central player in the rearrangement, where an alkyl group migrates, leading to the insertion of an oxygen atom and the formation of the lactone. organicchemistrytutor.com The formation of this transient tetrahedral species is the key step that initiates the oxidative rearrangement.

The formation of this compound from cyclopentanone and water is a classic example of a nucleophilic addition reaction. The reverse reaction, its dehydration, is an elimination. This addition-elimination sequence is fundamental to the reactivity of carbonyl compounds. masterorganicchemistry.com

This principle extends to reactions with other nucleophiles besides water. For instance, the reaction of cyclopentanone with derivatives of ammonia, such as hydroxylamine (B1172632) or hydrazines, proceeds via a nucleophilic addition-elimination mechanism. ck12.orgyoutube.com

Nucleophilic Addition: The nitrogen atom of the nucleophile attacks the electrophilic carbonyl carbon of cyclopentanone.

Intermediate Formation: This addition breaks the C=O pi bond and forms a tetrahedral intermediate, often called a carbinolamine, which is structurally analogous to this compound.

Elimination: This intermediate is typically unstable and subsequently eliminates a molecule of water to form a new C=N double bond, yielding products like oximes or hydrazones. ck12.org

In these sequences, a gem-diol-like tetrahedral intermediate is a necessary, albeit unisolated, species on the reaction pathway from the ketone to the final product.

Spectroscopic Characterization Techniques for Highly Unstable/transient Geminal Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying geminal diols, providing insight into their structure, conformation, and the dynamics of the hydration equilibrium. fiveable.me

In aqueous solutions, cyclopentane-1,1-diol exists in a reversible equilibrium with its parent ketone, cyclopentanone (B42830). Solution-state NMR spectroscopy is the primary method for investigating this equilibrium. By dissolving cyclopentanone in an appropriate solvent like D₂O, both the ketone and the gem-diol species can be observed and quantified. conicet.gov.ar

The key diagnostic signal in ¹³C NMR spectroscopy is the resonance of the C1 carbon. For cyclopentanone, this carbonyl carbon appears significantly downfield. Upon hydration to form this compound, the hybridization of this carbon changes from sp² to sp³, resulting in a characteristic upfield shift into the range of 70-100 ppm, which is typical for geminal diol carbons. conicet.gov.arresearchgate.net ¹H NMR can also be used to monitor the disappearance of signals adjacent to the carbonyl and the appearance of new signals corresponding to the diol. The integration of these respective signals allows for the determination of the equilibrium constant (Keq) for the hydration reaction.

Table 1: Comparative ¹³C NMR Chemical Shifts for Cyclopentanone and its Hydrate (B1144303) Data is illustrative and based on typical values for carbonyls and gem-diols.

CompoundCarbon AtomTypical Chemical Shift (δ, ppm)
CyclopentanoneC=O (C1)~215-220
This compoundC(OH)₂ (C1)~85-95

Due to the inherent instability of simple gem-diols, isolating them for solid-state analysis is generally not feasible. pageplace.depearson.com However, solid-state NMR (ss-NMR) is an invaluable technique for confirming the structure of stabilized gem-diol analogs. In cases where electron-withdrawing groups or specific crystal packing forces stabilize the gem-diol form, ss-NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, can provide unambiguous evidence of the gem-diol structure in the crystalline state. researchgate.net This technique complements X-ray diffraction by confirming that the bulk sample has the same structure as the single crystal. conicet.gov.ar For a hypothetical stabilized crystal of this compound, ss-NMR would confirm the presence of the sp³-hybridized C1 carbon in the solid phase. researchgate.net

Lanthanide-Induced Shift (LIS) spectroscopy is a specialized NMR technique used to gain conformational information. It involves adding a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), to the sample. slideshare.net These reagents, such as Eu(fod)₃ or Pr(tmhd)₃, can coordinate with Lewis basic sites in the molecule, like the hydroxyl groups of this compound. rsc.orgnih.gov

This coordination induces significant shifts in the NMR signals of nearby protons. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. slideshare.net By analyzing these shifts, it is possible to deduce detailed conformational information about the molecule in solution, such as the puckering of the cyclopentane (B165970) ring and the relative orientation of the hydroxyl groups. Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts. slideshare.netrsc.org

X-ray Diffraction Analysis of Stabilized Analogs or Intermediates

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and stereochemistry. However, the transient nature of this compound makes its isolation as a stable single crystal under normal conditions practically impossible. researchgate.net

Therefore, this technique is applied to stabilized analogs or reaction intermediates. The introduction of strong electron-withdrawing groups onto the cyclopentane ring can stabilize the gem-diol form, increasing the equilibrium constant for hydration and facilitating crystallization. libretexts.org X-ray diffraction studies on such stabilized compounds serve as crucial models, confirming the tetrahedral geometry of the C1 carbon and revealing detailed information about the hydrogen bonding networks that often contribute to the stability of gem-diols in the solid state. researchgate.netpageplace.de

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Information

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a rapid method for obtaining structural and bonding information, which can be used to detect the formation of this compound from cyclopentanone. The key to this analysis is the disappearance of the strong carbonyl (C=O) stretching band of the ketone and the appearance of bands associated with the diol.

For cyclopentanone, the most prominent feature in its IR spectrum is the intense C=O stretching vibration. Upon hydration to this compound, this band vanishes and is replaced by characteristic O-H and C-O stretching bands. Based on studies of other diols and the parent cyclopentane ring, a set of expected vibrational frequencies can be predicted. rsc.orgnih.govresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3200 - 3600Broad band in IR due to hydrogen bonding.
C-H Stretch (Aliphatic)2850 - 3000Characteristic of the cyclopentane ring.
C-O Stretch1000 - 1100Strong band(s) in IR, indicative of the C-OH bond. rsc.org
O-C-O Symmetric Stretch~1020 - 1060Diagnostic mode for the gem-diol group. rsc.org

Mass Spectrometry for Detection and Fragmentation Analysis

Mass spectrometry (MS) is used for determining the molecular weight and analyzing the fragmentation of molecules. For an unstable gem-diol, standard electron ionization (EI) mass spectrometry typically does not detect the molecular ion of the diol itself. The high-energy conditions in the ionization chamber promote rapid dehydration, meaning the spectrum recorded is usually that of the corresponding ketone (cyclopentanone in this case) following the loss of a water molecule (18 Da). conicet.gov.arpearson.com

However, advanced MS techniques are capable of detecting transient intermediates. For instance, isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) has been successfully used to identify the simplest geminal diol, methanediol, in the gas phase upon sublimation from low-temperature ices. nih.gov Such specialized methods could potentially be adapted to detect the transient this compound, providing direct evidence of its existence in the gas phase, even if fleetingly. The primary fragmentation pathway would be the facile loss of water to yield the stable cyclopentanone cation radical.

Q & A

Q. What are the common synthetic routes for cyclopentane-1,1-diol, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via acid-catalyzed cyclization of diols or ketone reduction. For example, cyclopentane-1,3-dione derivatives (precursors to diols) can be synthesized using optimized conditions such as N-heterocyclic carbene (NHC) catalysis under inert atmospheres at 40–60°C . Yield and purity depend on solvent choice (e.g., THF vs. DCM), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Impurities like over-reduced byproducts are minimized by controlling stoichiometry and employing low-temperature quenching .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for (Cyclopentane-1,1-diyl)dimethanol, where single-crystal structures confirmed bond angles and spatial arrangements . Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and diastereotopic protons.
  • Circular Dichroism (CD) : For enantiomeric differentiation in chiral derivatives .
  • HPLC with chiral columns : To separate and quantify enantiomers .

Q. What precautions are critical when handling this compound derivatives in catalytic reactions?

  • Ventilation : Use local exhaust ventilation to avoid inhalation of vapors .
  • Static Control : Ground equipment to prevent ignition from static discharge during solvent transfers .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats.
  • Storage : Keep in sealed containers under inert gas (e.g., N2_2) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the tautomeric behavior of this compound derivatives impact their reactivity in organic synthesis?

this compound derivatives can exist as keto-enol tautomers, influencing their nucleophilicity and hydrogen-bonding capacity. For instance, enol-dominated tautomers enhance reactivity in Michael additions, while keto forms favor electrophilic substitutions. Computational studies (e.g., DFT) predict tautomer stability, with substituent electronegativity and solvent polarity (e.g., water vs. toluene) shifting equilibrium . Experimental validation via 1H^{1}\text{H}-NMR in deuterated solvents (e.g., D2_2O vs. CDCl3_3) quantifies tautomer ratios .

Q. What computational strategies are recommended to model the hydrogen-bonding networks of this compound in supramolecular chemistry?

  • Non-adiabatic Molecular Dynamics (NAMD) : Simulate proton transfer and hydrogen-bond breaking in aqueous environments, as applied to cyclopropanone hydrate .
  • Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G* basis sets to predict intermolecular interactions.
  • Molecular Docking : Study host-guest interactions with macrocycles (e.g., cucurbiturils) using AutoDock Vina .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Data Triangulation : Cross-reference peer-reviewed databases (e.g., NIST Chemistry WebBook ) with experimental replicates.
  • Sample Purity : Verify via HPLC (>98% purity) and elemental analysis. Impurities like residual solvents (e.g., DMSO) skew melting points .
  • Standardized Conditions : Report data with controlled humidity and heating rates (e.g., 2°C/min for DSC) .

Q. What methodologies are employed to evaluate this compound as a bioisostere in drug design?

  • Physicochemical Profiling : Compare logP, pKa, and solubility with carboxylic acid analogs. Cyclopentane-1,2-dione derivatives show higher pKa (~8.5 vs. ~4.7 for carboxylic acids), impacting membrane permeability .
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity shifts when replacing COOH with diol groups .
  • In Vivo Pharmacokinetics : Assess metabolic stability in liver microsomes and bioavailability in rodent models .

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